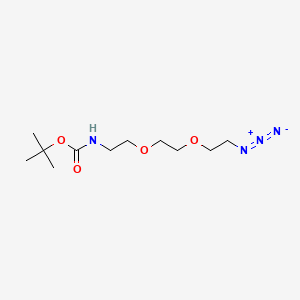

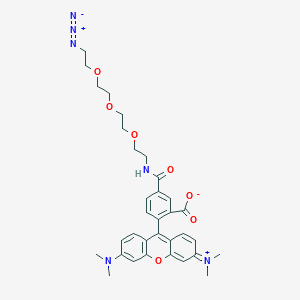

t-Boc-N-Amido-PEG2-Azide

Übersicht

Beschreibung

T-Boc-N-Amido-PEG2-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

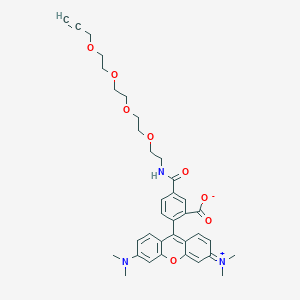

The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of this compound is C11H22N4O4 . The molecular weight is 274.32 g/mol . The InChI is 1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) .Chemical Reactions Analysis

The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis

The molecular weight of this compound is 274.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 11 . The topological polar surface area is 71.2 Ų . The compound has a complexity of 298 .Wissenschaftliche Forschungsanwendungen

Dendrimer Functionalization

t-Boc-N-Amido-PEG2-Azide is used in scientific research for the functionalization of poly(amido)-based dendrons and dendrimers. This process, known as strain-promoted alkyne azide cycloaddition (SPAAC), is a copper-free method that functionalizes these structures with PEG chains under mild, metal-free reaction conditions. SPAAC offers the benefits of mild and metal-free reaction conditions, tolerance toward functional groups, and high yields, making it an important tool for the biomaterials community for macromolecular functionalization (Ornelas, Weck & Broichhagen, 2010).

Protein Modification

Another application of this compound in scientific research is in the PEGylation of proteins to prolong their residence time in blood and decrease their immunogenicity and antigenicity. This process is typically hindered by the polydispersity of PEG, making it difficult to identify the sites of protein modification. However, the use of a monodisperse this compound allows for the direct identification of PEGylation sites on proteins by electrospray ionization mass spectrometry (ESI-MS), simplifying the characterization of conjugated proteins (Mero, Veronese, Spolaore & Fontana, 2009).

Hydrogel Formation

This compound is also used in the synthesis of amphiphilic conetwork (APCN) gels and hydrogels of poly(amido amine) with controlled composition, degradation, and release behavior, which are useful for controlled release and tissue engineering applications. The APCN gels are synthesized through nucleophilic substitution reactions between activated halide terminated poly(caprolactone) (PCL) and poly(ethylene glycol) (PEG)-based poly(amido amine) containing amine moieties (Nutan, Chandel, Bhalani & Jewrajka, 2017).

Branched Polyethylene Glycol Synthesis

Additionally, this compound is involved in the synthesis of novel branched polyethylene glycol (PEG), where two PEG chains and a glutamic acid (Glu) with an active amido protected by t-butyloxycarbonyl (Boc) are linked up through the carboxylic group of Glu, using a catalytic system. This branching enhances the structural diversity and potential applications of PEG in various biomedical fields (Li Ke-liang, 2007).

Wirkmechanismus

Target of Action

t-Boc-N-Amido-PEG2-Azide, also known as Boc-nh-peg(2)-n3, is primarily a PEG linker . It is designed to react with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing these functional groups.

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

Given its role as a linker, it can be inferred that it plays a crucial role in the formation of complex structures in the field of drug delivery and proteomics research .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage . This occurs when the azide group in the compound reacts with alkyne, BCN, DBCO via Click Chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy. Additionally, the compound is recommended to be stored at -20°C , suggesting that temperature could also affect its stability.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

t-Boc-N-Amido-PEG2-Azide plays a significant role in biochemical reactions. The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in the structure and function of biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZSEFQCLYODJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)

![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)

![Ethyl (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-1,8a-dihydroxy-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-12-carboxylate](/img/structure/B611147.png)